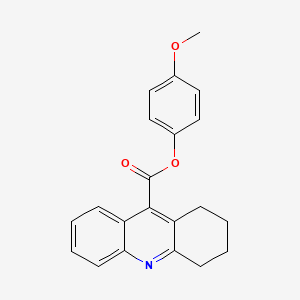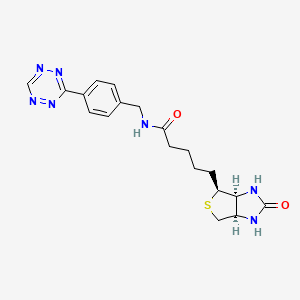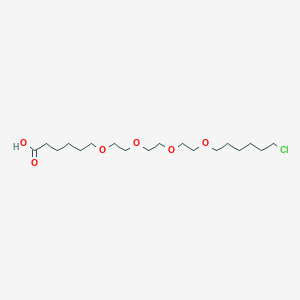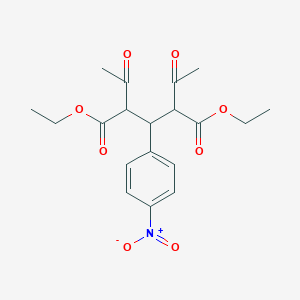
(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one typically involves the acetylation of betulinic acid. The process begins with the extraction of betulinic acid from the bark of Betula alba L. The extracted betulinic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various triterpenoid derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicine: Due to its therapeutic potential, it is being investigated for the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. It targets key enzymes and receptors, leading to the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Betulinic Acid: The parent compound from which (3beta)-3-(Acetyloxy)-28-hydroxy-lup-18-en-21-one is derived.
Betulin: Another triterpenoid with similar biological activities.
Oleanolic Acid: A structurally related triterpenoid with comparable therapeutic properties.
Uniqueness
This compound is unique due to its specific acetoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility and bioavailability, making it a valuable compound for therapeutic applications .
Propiedades
Fórmula molecular |
C32H50O4 |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C32H50O4/c1-19(2)26-22(35)17-32(18-33)16-15-30(7)21(27(26)32)9-10-24-29(6)13-12-25(36-20(3)34)28(4,5)23(29)11-14-31(24,30)8/h19,21,23-25,33H,9-18H2,1-8H3/t21-,23+,24-,25+,29+,30-,31-,32+/m1/s1 |
Clave InChI |
QRWSZRULQBZFJZ-MGIFRHGRSA-N |
SMILES isomérico |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)CO)C)C)(C)C)OC(=O)C)C |
SMILES canónico |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)CO)C)C)(C)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)


![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)

![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)


![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)

